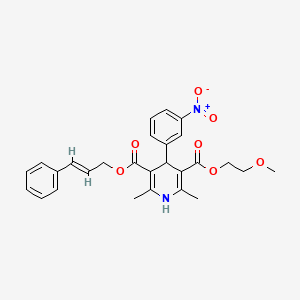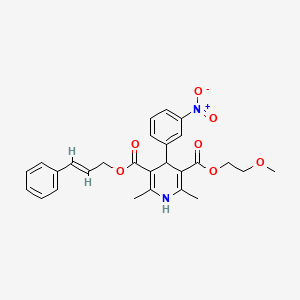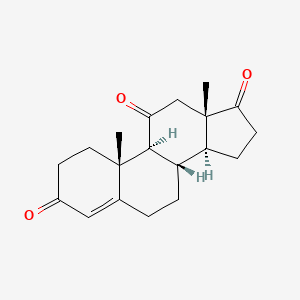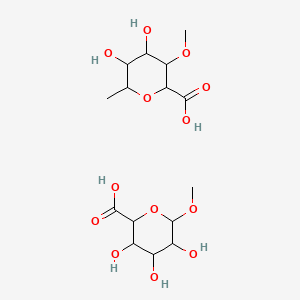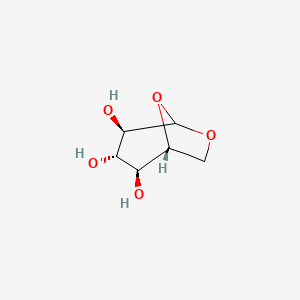
Anhydroglucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferutinin is a sesquiterpene ester, primarily found in the roots of plants belonging to the genus Ferula, such as Ferula hermonis and Ferula communis . This compound is known for its remarkable estrogenic activity and various medicinal properties, including antioxidant, anti-inflammatory, and cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferutinin can be synthesized through the esterification of ferutinol with aromatic acids like p-hydroxybenzoic acid . The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of ferutinin involves the extraction of the compound from the roots of Ferula species. The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by chromatographic separation to isolate ferutinin .
Chemical Reactions Analysis
Types of Reactions
Ferutinin undergoes various chemical reactions, including:
Oxidation: Ferutinin can be oxidized to form corresponding quinones.
Reduction: Reduction of ferutinin can yield the corresponding alcohols.
Substitution: Ferutinin can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted esters
Scientific Research Applications
Ferutinin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential bioactivities.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle modulation.
Medicine: Investigated for its potential in treating osteoporosis, cancer, and cardiovascular diseases
Mechanism of Action
Ferutinin exerts its effects primarily through its interaction with estrogen receptors. It acts as an agonist for estrogen receptor alpha and as an agonist/antagonist for estrogen receptor beta . Additionally, ferutinin increases the permeability of cellular membranes to calcium ions, leading to mitochondrial depolarization and apoptosis .
Comparison with Similar Compounds
Similar Compounds
17β-Estradiol: A natural estrogen with similar estrogenic activity.
Honokiol: A natural compound with anti-inflammatory and antioxidant properties.
Oridonin: Known for its anticancer and anti-inflammatory effects.
Uniqueness
Ferutinin is unique due to its dual role as an estrogen receptor agonist and antagonist, as well as its ability to modulate calcium ion permeability in mitochondria .
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(1R,2S,3S,4R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
TWNIBLMWSKIRAT-GASJEMHNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(O1)O2)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B10753006.png)
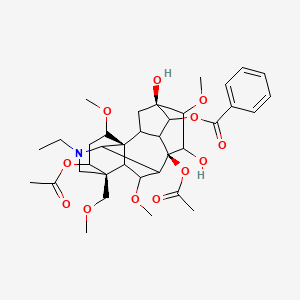
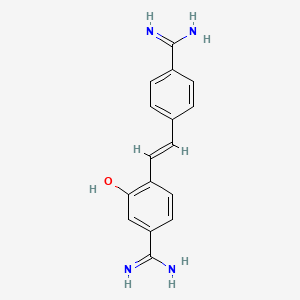
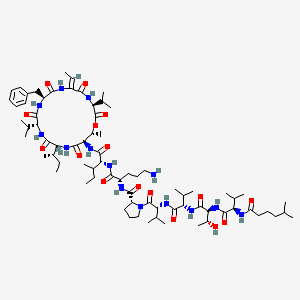
![[(2R,3R,4R,5R,6S,8R,10R,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753022.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753034.png)

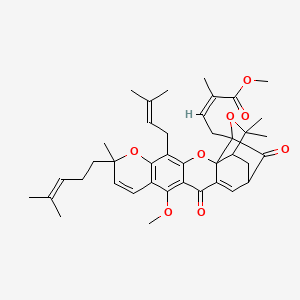
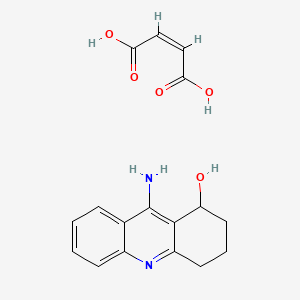
![KITASAMYCINS [A1 shown]](/img/structure/B10753086.png)
